molecular formula C6H9N3O B1455275 5-Cyclobutyl-1,2,4-oxadiazol-3-amine CAS No. 1260809-16-2

5-Cyclobutyl-1,2,4-oxadiazol-3-amine

Cat. No.: B1455275
CAS No.: 1260809-16-2
M. Wt: 139.16 g/mol
InChI Key: KXPMDRVVCYBVFR-UHFFFAOYSA-N
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Description

5-Cyclobutyl-1,2,4-oxadiazol-3-amine is a fine chemical that serves as a versatile building block and useful scaffold in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclobutyl-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutylamine with a nitrile oxide, leading to the formation of the oxadiazole ring . The reaction conditions often require the use of dehydrating agents such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutyl-1,2,4-oxadiazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of substituted oxadiazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclobutyl-1,2,4-oxadiazol-3-amine is unique due to its specific cyclobutyl substitution, which imparts distinct chemical properties and reactivity compared to other oxadiazole derivatives.

Properties

IUPAC Name

5-cyclobutyl-1,2,4-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c7-6-8-5(10-9-6)4-2-1-3-4/h4H,1-3H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPMDRVVCYBVFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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